1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one
Overview
Description
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C14H19N3O and its molecular weight is 245.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is suggested that similar compounds can inhibit the uptake of neurotransmitters like dopamine and norepinephrine . This inhibition could lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, potentially altering neuronal signaling.
Biochemical Pathways
The inhibition of neurotransmitter uptake suggests that it may impact dopaminergic and noradrenergic signaling pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, and the stress response.
Pharmacokinetics
Metabolism often involves the oxidation of the pyrrolidine ring to the corresponding pyrrolidone
Result of Action
The inhibition of neurotransmitter uptake could lead to changes in neuronal signaling, potentially impacting mood and behavior .
Biochemical Analysis
Biochemical Properties
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with α1- and α2-adrenoceptors, displaying high affinity for these receptors . These interactions suggest that this compound may influence adrenergic signaling pathways, potentially affecting cardiovascular and neurological functions.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the uptake of dopamine and norepinephrine, which are critical neurotransmitters in the nervous system . This inhibition can lead to altered cell signaling and metabolic processes, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. It acts as a non-selective antagonist of α1B and α2A-adrenoceptors, which can lead to vasodilation and reduced blood pressure . Additionally, it can inhibit the uptake of dopamine and norepinephrine, further influencing neurotransmitter levels and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its hypotensive effects can last for longer than an hour when administered intravenously at a dose of 2.5 mg/kg in normotensive anesthetized rats . The stability and degradation of the compound in various conditions are crucial for understanding its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to reduce triglyceride and glucose levels in rat plasma without affecting body weight or blood pressure in normotensive animals . Higher doses may lead to adverse effects, including potential toxicity and altered physiological functions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as α1- and α2-adrenoceptors, influencing metabolic processes related to lipid and carbohydrate homeostasis . The compound’s metabolism may also involve oxidation and reduction reactions, contributing to its overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. It is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these mechanisms is crucial for determining the compound’s efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
1-phenyl-3-piperazin-1-ylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14-13(16-10-7-15-8-11-16)6-9-17(14)12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPMXNLEFGLUFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N2CCNCC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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